2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941984-71-0
VCID: VC7297435
InChI: InChI=1S/C20H19ClN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24)
SMILES: COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Molecular Formula: C20H19ClN2O2S2
Molecular Weight: 418.95

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

CAS No.: 941984-71-0

Cat. No.: VC7297435

Molecular Formula: C20H19ClN2O2S2

Molecular Weight: 418.95

* For research use only. Not for human or veterinary use.

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide - 941984-71-0

Specification

CAS No. 941984-71-0
Molecular Formula C20H19ClN2O2S2
Molecular Weight 418.95
IUPAC Name 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C20H19ClN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Standard InChI Key IXKMCPVJOGFRER-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl

Introduction

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound, featuring a thiazole ring, chlorobenzyl group, and methoxybenzyl substitution, makes it a promising candidate for drug discovery and biochemical research.

Synthesis Pathway

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide involves multi-step reactions using commercially available reagents. A general outline of the synthetic process includes:

  • Formation of Thiazole Core:

    • Reactants such as thiourea and α-haloketones are used under reflux conditions to form the thiazole nucleus.

    • For this compound, the introduction of the chlorobenzyl group occurs via nucleophilic substitution.

  • Thioether Formation:

    • A chlorobenzyl halide reacts with the thiazole derivative to introduce the sulfur linkage.

  • Acetamide Functionalization:

    • The final step involves coupling the thiazole intermediate with a methoxybenzylamine derivative to form the acetamide group.

Biological Activities

Thiazole derivatives like this compound exhibit diverse biological effects due to their ability to interact with various enzymes and receptors. Below are potential activities based on structural analogs:

  • Antimicrobial Activity:

    • Compounds with thiazole scaffolds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

    • The presence of a chlorobenzyl group may enhance lipophilicity and membrane penetration.

  • Anticancer Potential:

    • Structural analogs have demonstrated activity against cancer cell lines such as MCF7 (breast cancer) through apoptosis induction .

    • Molecular docking studies suggest strong binding affinity to cancer-related proteins.

  • Anti-inflammatory Properties:

    • Molecular modeling indicates potential inhibition of inflammatory enzymes like lipoxygenase .

Molecular Docking Insights

Molecular docking studies provide insights into the interaction between the compound and biological targets:

Target Enzyme/ProteinBinding Affinity (kcal/mol)Key Interactions
Lipoxygenase (5-LOX) HighHydrogen bonding, hydrophobic contacts
Cancer-related kinases Moderate to Highπ–π stacking, van der Waals forces

These studies suggest that the compound could serve as a lead molecule for further optimization in drug development.

Potential Applications

  • Drug development for infectious diseases (antibacterial/antifungal).

  • Anticancer agents targeting specific tumor pathways.

  • Anti-inflammatory drugs for chronic conditions such as arthritis.

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